molecular formula C19H14FN3O B5421159 3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5421159
M. Wt: 319.3 g/mol
InChI Key: YJEXGCIKVQTMCI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been the focus of many studies due to their varied and significant biological activities . They are the dominant motif of many drugs, including zaleplon and indiplon, which are sedative agents, and ocinaplon, which was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several methods. One common method involves the condensation reactions of aminopyrazoles with various compounds such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused nitrogen-containing heterocycle, which is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo substitution reactions with different nucleophiles, exploiting the activity of groups linked to the ring carbon and nitrogen atoms .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is not fully understood, but it is believed that they work by mimicking the binding interactions in kinase active sites . This allows them to inhibit various kinases, leading to their varied biological activities .

Future Directions

The future directions for research into pyrazolo[1,5-a]pyrimidines are likely to involve further exploration of their biological activities and potential therapeutic applications. This could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazolo[1,5-a]pyrimidine scaffold .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c1-24-16-8-4-14(5-9-16)18-10-11-21-19-17(12-22-23(18)19)13-2-6-15(20)7-3-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEXGCIKVQTMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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